molecular formula C17H15ClN2O3S B2935860 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 537680-82-3

1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2935860
CAS RN: 537680-82-3
M. Wt: 362.83
InChI Key: QMQLALPFQLXRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Activity

Imidazole derivatives have been studied for their potential as α-glucosidase inhibitors , which are important in the treatment of type-2 diabetes mellitus . By inhibiting α-glucosidase, these compounds can slow down the digestion of carbohydrates and delay glucose absorption, thereby managing blood sugar levels. The compound could be explored for its efficacy in this application due to the structural similarity with known α-glucosidase inhibitors.

Antimicrobial Activity

The imidazole ring is a common feature in many antimicrobial agents. Derivatives of imidazole, including the compound , may exhibit antibacterial, antifungal, and antiprotozoal activities . Research into the specific antimicrobial properties of this compound could lead to the development of new treatments for various infections.

Anticancer Properties

Imidazole derivatives are known to possess antitumor properties. The structural features of the compound, such as the presence of a thieno[3,4-d]imidazole moiety, could be key in its interaction with biological targets related to cancer cell proliferation . Further research could uncover its potential use in cancer therapy.

Anti-inflammatory and Analgesic Effects

Compounds containing the imidazole ring have been reported to show anti-inflammatory and analgesic effects. This is particularly relevant in the development of new drugs for chronic inflammatory diseases and pain management . The compound’s efficacy in these areas could be an interesting avenue for application.

Antioxidant Activity

Imidazole derivatives can act as antioxidants , protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders . The compound’s potential as an antioxidant could be explored to develop neuroprotective agents.

Antiviral and Antiretroviral Activity

Research has indicated that imidazole derivatives can have antiviral and antiretroviral activities, which could be effective against a range of viruses, including HIV . The compound’s structure may allow it to interfere with viral replication processes, making it a candidate for antiviral drug development.

properties

IUPAC Name

3-(2-chlorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-8-4-5-9-14(13)20-16-11-24(22,23)10-15(16)19(17(20)21)12-6-2-1-3-7-12/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLALPFQLXRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.